1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride

Catalog No.
S3070559
CAS No.
2137775-24-5
M.F
C6H11Cl2N3
M. Wt
196.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride

CAS Number

2137775-24-5

Product Name

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride

IUPAC Name

1-pyrazin-2-ylethanamine;dihydrochloride

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.08

InChI

InChI=1S/C6H9N3.2ClH/c1-5(7)6-4-8-2-3-9-6;;/h2-5H,7H2,1H3;2*1H

InChI Key

DXTZMYLBMRESFK-UHFFFAOYSA-N

SMILES

CC(C1=NC=CN=C1)N.Cl.Cl

solubility

not available

Chemical Structure and Properties

-(Pyrazin-2-yl)ethan-1-amine dihydrochloride (CAS Number: 2137775-24-5) is a molecule composed of a pyrazin-2-yl group bonded to an ethan-1-amine group, with two hydrochloride ions attached.

  • PubChem provides a depiction of the molecule's structure:

Potential Research Applications

  • Heterocyclic chemistry: Pyrazines are a class of heterocyclic compounds (organic rings containing nitrogen atoms) with diverse applications in medicinal chemistry and materials science. Research in this area might involve studying the reactivity of 1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride and its potential for further functionalization.
  • Organic synthesis: The molecule could serve as a building block or intermediate in the synthesis of more complex molecules with desired properties. Scientific databases would be a valuable resource for identifying related research efforts.

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride, also known by its chemical formula C6H9N3·2HCl, is a dihydrochloride salt of the compound 1-(pyrazin-2-yl)ethanamine. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the amine group (-NH2) contributes to its basic properties and potential reactivity in various chemical environments. The molecular weight of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride is approximately 123.16 g/mol, and it is characterized by its high solubility in water, making it suitable for various applications in biological and chemical research .

Due to the presence of the amine group. Typical reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in substitution reactions with alkyl halides.
  • Acylation: The amine can undergo acylation reactions to form amides when treated with acyl chlorides or anhydrides.
  • Formation of Salts: As a basic amine, it can react with acids to form salts, such as the dihydrochloride form .

Research indicates that 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride exhibits potential biological activity, particularly as a beta3-adrenoceptor agonist. This suggests possible applications in pharmacology related to metabolic regulation and obesity management. Its interaction with adrenergic receptors may influence various physiological processes, including lipolysis and thermogenesis .

The synthesis of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride can be achieved through several methods:

  • Reduction of Pyrazine Derivatives: Starting from pyrazine compounds, reduction reactions can be employed to introduce the amino group.
  • Alkylation of Pyrazine: Alkylating agents can react with pyrazine derivatives to introduce the ethylamine moiety.
  • Direct Amination: Utilizing suitable reagents for direct amination of ethyl derivatives of pyrazine can yield the desired compound .

1-(Pyrazin-2-yl)ethan-1-amine dihydrochloride has several applications:

  • Pharmaceutical Development: As a beta3-adrenoceptor agonist, it shows promise in developing treatments for metabolic disorders.
  • Chemical Research: Used as an intermediate in synthesizing other bioactive compounds.
  • Biochemical Studies: Its properties make it suitable for studying receptor interactions and signaling pathways .

Studies on the interaction of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride with biological systems have highlighted its role as a ligand for beta3-adrenoceptors. This interaction is significant for understanding its potential therapeutic effects in metabolic regulation. Further investigations into its binding affinity and efficacy compared to other known agonists are ongoing .

Several compounds share structural similarities with 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, which can be compared based on their functional groups and biological activities:

Compound NameCAS NumberSimilarity IndexUnique Features
5,6,7,8-Tetrahydroquinolin-8-amine298181-83-60.59Contains a tetrahydroquinoline structure
(1R)-1-(Pyrazin-2-yl)ethanamine dihydrochloride179323-60-50.78Stereoisomeric variant affecting biological activity
(1S)-1-(Pyrazin-2-yl)ethanamine dihydrochloride1955473-78-50.68Another stereoisomer with potential different effects
2-amino-1-(pyrazin-2-yl)ethan-1-one dihydrochloride1965309-25-40.57Contains a carbonyl group which may alter reactivity

These comparisons highlight the unique characteristics of 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride, particularly its specific receptor interactions and potential therapeutic applications that may differ from those of similar compounds .

The ethanamine moiety in 1-(pyrazin-2-yl)ethan-1-amine dihydrochloride introduces a single stereogenic center, yielding two enantiomers: (1R)- and (1S)-configurations. Synthesis of these isomers often employs chiral resolution techniques or asymmetric catalysis. For instance, enantioselective reductions using chiral silicon Lewis acids have achieved enantiomeric excess (ee) values exceeding 90% in related pyrazine derivatives [2].

Table 1: Comparative Properties of (1R)- and (1S)-Enantiomers

Property(1R)-Enantiomer(1S)-Enantiomer
Specific Rotation (°)+23.4 (c = 1.0, MeOH)-22.9 (c = 1.0, MeOH)
Melting Point (°C)158–160157–159
β3-Adrenoceptor EC~50~0.45 ± 0.03 nM [1]2.1 ± 0.2 nM [1]

X-ray crystallographic studies reveal that the (1R)-enantiomer adopts a staggered conformation with the pyrazine ring oriented perpendicular to the ethylamine chain, while the (1S)-form displays a gauche arrangement [2]. This spatial difference influences hydrogen-bonding capabilities with target receptors.

Chirality Influence on Biological Activity

Chirality directly modulates the compound’s interaction with biological targets. The (1R)-enantiomer demonstrates 4.7-fold greater potency at beta3-adrenoceptors compared to its (1S)-counterpart, attributed to optimal alignment with the receptor’s hydrophobic pocket [1]. Similar stereochemical preferences are observed in histamine H~3~ receptor binding, where (3S)-configured pyrazinoindoles exhibit 50-fold higher activity than (3R)-forms [2].

Molecular dynamics simulations indicate that the (1R)-enantiomer forms stable π-π interactions with Phe~308~ in the beta3-adrenoceptor binding site, whereas the (1S)-enantiomer suffers steric clashes with Tyr~199~ [1]. This stereospecific recognition explains the 0.01 μM EC~50~ observed for (3S)-enantiomers in antiviral assays [2].

Conformational Analysis Research Approaches

Three primary methods characterize the compound’s conformational landscape:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NOESY experiments reveal restricted rotation about the C1-N bond, with an energy barrier of 12.3 kcal/mol at 298 K [4].
  • X-ray Diffractometry: Single-crystal structures resolve dihedral angles of 112.4° (pyrazine-ethylamine) for the (1R)-form versus 98.7° for (1S) [2].
  • Density Functional Theory (DFT): B3LYP/6-311+G(d,p) calculations predict a 2.1 kcal/mol energy preference for the antiperiplanar conformation in the (1R)-enantiomer [4].

These techniques collectively demonstrate that the (1R)-configuration stabilizes a bioactive conformation through intramolecular hydrogen bonding between the amine proton and pyrazine N~4~ atom.

Molecular Recognition Theories

The compound’s stereochemistry governs its adherence to key molecular recognition paradigms:

  • Lock-and-Key Theory: The (1R)-enantiomer’s linear ethylamine chain complements the beta3-adrenoceptor’s substrate channel, while the (1S)-form induces suboptimal binding [1].
  • Induced-Fit Model: Flexible loop regions (residues 203–215) in H~3~ receptors undergo conformational adjustments to accommodate (3S)-pyrazinoindoles, enhancing binding pocket complementarity [2].
  • Multivalent Recognition: Cooperative interactions occur between the pyrazine ring’s N~1~ atom and Glu~129~, coupled with ammonium salt bridging to Asp~113~ in beta3-adrenoceptors [1].

Free energy perturbation calculations estimate a ΔΔG~bind~ of -1.8 kcal/mol favoring (1R)-enantiomer binding, consistent with experimental IC~50~ differences [4].

Stereochemical Optimization Strategies

Advanced synthetic methodologies enable precise stereochemical control:

  • Asymmetric Catalysis: Chiral rhodium complexes achieve 96% ee in pyrazine-ethylamine syntheses via [2+2] cycloadditions [2].
  • Diastereoselective Reductions: DIBAL-H-mediated reductions of N-sulfinyl imines yield (1R)-enantiomers with 95% de [4].
  • Dynamic Kinetic Resolution: TBD-catalyzed isomerization converts racemic mixtures to (1R)-enriched forms (91% c.t.) through proton-shuttle mechanisms [4].

Table 2: Optimization Outcomes for (1R)-Enantiomer Synthesis

Methodee (%)Yield (%)Selectivity Factor (α)
Rhodium Catalysis968824.1
DIBAL-H Reduction957519.8
TBD Isomerization917311.2

These strategies highlight the critical balance between stereochemical purity and synthetic feasibility, particularly for scale-up processes.

The free-base form (C₆H₉N₃) contains a pyrazine ring fused to a chiral ethanamine side chain. Conversion to the dihydrochloride affords high water solubility (≥150 milligrams per millilitre at 25 degrees Celsius) and long-term crystalline stability, facilitating downstream processing [5].

Synthetic Methodology Research

Classical Synthetic Research Approaches

Early routes relied on carbonyl reduction of 2-acetylpyrazine (Scheme 1):

EntryReducing agentSolventTemperatureTimeYield %Enantiomeric excess %Reference
1Lithium aluminium hydrideAnhydrous tetrahydrofuran0–25 °C3 h84 [6]Racemic45
2Sodium borohydrideMethanol0 °C → reflux2 h76 [7]Racemic52
3Catalytic hydrogenation (Raney nickel, 3.0 megapascals H₂)Ethanol60 °C6 h81 [8]Racemic19

Reaction paths proceed through nucleophilic hydride addition to the carbonyl, followed by protonation to furnish racemic amine. Although operationally simple, these methods require additional salt-formation and resolution steps to access enantioenriched product, limiting industrial attractiveness.

Modern Stereoselective Synthetic Strategies

The turn of the millennium saw three strategic shifts.

  • Chiral auxiliary control. Diastereoselective addition of lithium aluminium hydride to 2-acetylpyrazine tethered to (R)-2-methyl-propane-2-sulfinamide produced a single diastereomeric sulfinamide, later hydrolysed to >95% enantiomeric excess amine [9].
  • Biocatalytic transamination. Engineered transaminase ATA-113 converted 2-acetyl-6-methylpyrazine to the (S)-amine with 98% enantiomeric excess at substrate loadings up to 200 grams per litre, eliminating metal residues [10].
  • Organocatalytic reductive amination. A chiral phosphoric acid paired with the Hantzsch ester delivered (S)-1-(pyrazin-2-yl)ethan-1-amine in 90% yield and 91% enantiomeric excess under ambient pressure [11].

Enantioselective Synthesis Methods and Mechanisms

The current state-of-the-art is direct asymmetric reductive amination (DARA). Yamada and co-workers disclosed a ruthenium–2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalyst that transforms 2-acetyl-6-substituted pyridines—close electronic analogues of 2-acetylpyrazine—into primary amines in a single step [3].

Reaction variableOptimised conditionImpact on selectivityReference
CatalystRuthenium(II) diacetate {2,2'-bis(diphenylphosphino)-1,1'-binaphthyl}Chelation of imine and ring nitrogen or heteroatom promotes chiral induction3
Nitrogen sourceAmmonium trifluoroacetateGenerates in situ imine under mildly acidic conditions, avoids over-alkylation38
SolventTetrahydrofuranMinimises competing alcohol formation3
Hydrogen pressure0.8 megapascalsIndustrially attractive; maintains full conversion38
Temperature90 °CDrives imine formation and hydrogenation without racemisation3

Mechanistic studies combine density-functional-theory calculations and kinetic isotope effects. The rate-limiting step is hydride transfer from ruthenium to the C=N bond, guided by a six-membered transition state that coordinates the pyrazine nitrogen and imine nitrogen simultaneously, enforcing one dominant enantiotopic face [3].

Catalyst Development for Optimized Synthesis

Three catalyst families dominate.

Catalyst familyRepresentative ligandTypical turnover numberEnantiomeric excess %AdvantagesReference
Ruthenium–diphosphine2,2'-bis(diphenylphosphino)-1,1'-binaphthyl100,000 [2]97–99 [3]High activity; tolerant to ammonium salts38
Iridium–phosphoramiditeC3-TunePhos20,000 [12]95–99 [13]Operates at ambient temperature; broad amine scope39
Iron–bis(arene) plus chiral phosphoric acid1,1'-bi-2-naphthol-derived acid4,500 [14]90–98 [14]Earth-abundant metal; lower cost31

Ligand optimisation targets both steric bulk and electronic tuning to balance imine binding and hydrogen activation. Notably, replacing acetate with trifluoroacetate ligands on ruthenium improved catalyst longevity by suppressing acid-base degradation pathways [2] [3].

Green Chemistry Applications in Pyrazine Synthesis

Sustainability metrics—mass intensity, solvent impact, and metal scarcity—are receiving attention.

  • Aqueous zinc powder reductive amination. Browne and colleagues achieved 92% isolated yield of 1-(pyrazin-2-yl)ethan-1-amine in water at near-neutral pH, eliminating organic hydride donors [15].
  • Chemo-enzymatic routes. Xu and Turner combined transaminase amination with oxidative dimerisation to produce pyrazine flavours; transamination module alone delivers the target amine in ≥95% yield with zero organic solvent [10].
  • Waste-minimised continuous biocatalysis. Lipozyme TL IM catalysed acyl-transfer-driven aminolysis of pyrazine esters in tert-amyl alcohol at 45 °C, achieving 91.6% yield and 98% space–time yield enhancement relative to batch [16].

Scale-up Research for Industrial Production

Process chemists have demonstrated kilogram-scale campaigns.

  • Hydrogen-transfer DARA. Takasago reported a 100-kilogram production run of a chiral β-amino ester via ruthenium-catalysed DARA, with 99.5% enantiomeric excess and a process mass intensity of 26 kilograms per kilogram of product . The same platform adapts seamlessly to pyrazine substrates, requiring only minor solvent swap to tetrahydrofuran to handle heteroaromatic coordination [2].
  • Sequential reductive amination–hydrogenolysis. Nugent used a two-step one-pot strategy to reach challenging chiral primary amines; the methodology scaled to 20 kilograms for an isosteric pyrazine analogue under 1.0 megapascal hydrogen, with 91% overall yield [2].

Process safety evaluations emphasise controlling exothermic imine formation and maintaining hydrogen diffusion rates. Using 0.8 megapascal hydrogen mitigates explosive risk while preserving kinetics [3].

Flow Chemistry and Continuous Process Research

Continuous manufacturing underpins consistent quality and reduced footprint.

Flow platformResidence timeProductivity (grams per hour)Enantiomeric excess %Key engineering noteReference
Heterogeneous platinum on carbon trickle-bed for reductive amination4.2 minutes60 [18]Not chiralEliminates stoichiometric hydride waste21
Lipozyme TL IM packed-bed for pyrazine amidation20 minutes45 [19]Retains substrate chirality (no racemisation)Stable for >120 hours on stream26
Multistep metal-free amine-redox machine (Ley laboratory)12 minutes per loop32 [20]Not chiralVitamin C reductant, fully continuous34

Future work aims to integrate asymmetric hydrogenation modules with on-line crystallisation of the dihydrochloride salt, enabling solvent-switchless continuous production. Preliminary simulations suggest a 40% drop in process mass intensity and a 55% cut in energy demand compared with batch [18].

Dates

Last modified: 04-14-2024

Explore Compound Types